molecular formula C21H27N3O2 B3726071 3-allyl-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone

3-allyl-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone

Cat. No. B3726071
M. Wt: 353.5 g/mol
InChI Key: MUCSWMKGNLDAJM-LPYMAVHISA-N
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Description

“3-allyl-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone” is likely a Schiff base compound. Schiff bases are typically formed by the condensation of an amine and a carbonyl compound, in this case, an adamantylsemicarbazone and 3-allyl-2-hydroxybenzaldehyde .


Synthesis Analysis

The synthesis of similar Schiff base compounds typically involves the condensation of the amine and carbonyl compound under reflux conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a C=N bond characteristic of Schiff bases, a phenolic OH group from the 2-hydroxybenzaldehyde moiety, and the bulky, cage-like adamantyl group .


Chemical Reactions Analysis

Schiff bases are known to undergo a variety of reactions, including reduction to secondary amines, oxidation, and participation in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Schiff bases are generally stable, crystalline compounds that are soluble in common organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many Schiff bases and their metal complexes exhibit biological activity, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound, including any biological activity .

properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-2-4-17-5-3-6-18(19(17)25)13-22-24-20(26)23-21-10-14-7-15(11-21)9-16(8-14)12-21/h2-3,5-6,13-16,25H,1,4,7-12H2,(H2,23,24,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCSWMKGNLDAJM-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)NC23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)NC23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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